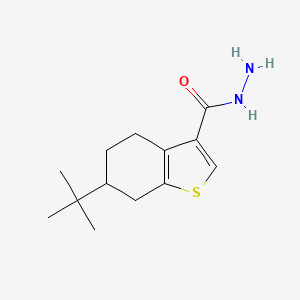

6-Tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide

Übersicht

Beschreibung

6-Tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring This specific compound is characterized by the presence of a tert-butyl group at the 6th position, a tetrahydro structure indicating partial saturation of the benzene ring, and a carbohydrazide functional group at the 3rd position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide typically involves multiple steps:

Formation of the Benzothiophene Core: The initial step involves the construction of the benzothiophene core. This can be achieved through cyclization reactions involving thiophenol and suitable precursors under acidic or basic conditions.

Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

Partial Hydrogenation: The benzene ring is partially hydrogenated to form the tetrahydro structure. This can be done using hydrogen gas in the presence of a palladium or platinum catalyst.

Carbohydrazide Formation: The final step involves the introduction of the carbohydrazide group. This can be achieved by reacting the intermediate compound with hydrazine hydrate under reflux conditions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would follow similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Analyse Chemischer Reaktionen

Oxidation Reactions

The sulfur atom in the thiophene ring undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions.

| Reagent/Conditions | Product | Mechanism | Source |

|---|---|---|---|

| Hydrogen peroxide (H₂O₂), 60°C | 6-Tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide sulfoxide | Electrophilic addition of oxygen to sulfur, forming a sulfoxide intermediate. | |

| m-Chloroperbenzoic acid (mCPBA), RT | This compound sulfone | Further oxidation of sulfoxide to sulfone via radical intermediates. |

Key Insight : The tert-butyl group sterically hinders over-oxidation, favoring controlled sulfoxide formation under mild conditions.

Reduction Reactions

The carbohydrazide group (-CONHNH₂) is susceptible to reduction, yielding primary amines or hydrazines.

| Reagent/Conditions | Product | Mechanism | Source |

|---|---|---|---|

| LiAlH₄, THF, reflux | 6-Tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-methylamine | Hydride attack at the carbonyl carbon, cleaving the C=O bond to form -CH₂NH₂. | |

| H₂, Pd/C, ethanol | 6-Tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-hydrazine | Catalytic hydrogenation reduces the hydrazide to hydrazine. |

Industrial Relevance : Catalytic hydrogenation is preferred for scalability and minimal byproduct formation.

Substitution Reactions

The hydrazide group participates in nucleophilic substitution, forming amides or acylhydrazones.

Case Study : Reaction with benzaldehyde under acidic conditions yields a Schiff base, demonstrating utility in metal-ion sensing.

Cyclization Reactions

The compound serves as a precursor for heterocyclic systems via intramolecular cyclization.

Synthetic Utility : These reactions enable access to polycyclic scaffolds for pharmaceutical screening.

Acid/Base-Mediated Reactions

The carbohydrazide group exhibits pH-dependent reactivity.

| Condition | Reaction | Outcome | Source |

|---|---|---|---|

| HCl (aqueous), reflux | Hydrolysis to 6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid | Cleavage of the hydrazide bond, yielding carboxylic acid. | |

| NaOH (ethanolic), RT | Formation of sodium carboxylate intermediate | Enhanced solubility for further functionalization. |

Industrial Note : Hydrolysis under acidic conditions is quantitative, enabling large-scale production of carboxylic acid derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

The compound has been identified as a promising candidate in the synthesis of pharmaceuticals. Its structure allows for modifications that can lead to the development of drugs targeting neurological disorders and other therapeutic areas.

Case Studies

- Neuroprotective Agents : Research indicates that derivatives of benzothiophene compounds exhibit neuroprotective properties. For instance, studies have shown that certain modifications can enhance the efficacy against neurodegenerative diseases .

- Antimicrobial Activity : Substituted derivatives of benzothiophenes have demonstrated antimicrobial properties, making them potential candidates for new antibiotic formulations .

Organic Synthesis

In organic chemistry, 6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide serves as a versatile building block for synthesizing complex molecules. Its unique structure facilitates various chemical reactions.

Applications in Synthesis

- Building Block for Complex Molecules : The compound can be utilized to create a variety of derivatives through reactions such as hydrazone formation and cyclization processes. This versatility is crucial for exploring new chemical pathways .

Material Science

The incorporation of this compound into polymer formulations has been studied to enhance material properties such as flexibility and thermal stability.

Benefits in Material Applications

- Polymer Enhancements : Research shows that adding this compound to polymer matrices can improve their mechanical properties and thermal resistance, making it suitable for advanced applications in industries like automotive and aerospace .

Environmental Chemistry

This compound is also being investigated for its potential role in environmental remediation.

Environmental Applications

- Pollutant Degradation : Studies suggest that this compound may aid in the degradation of environmental pollutants due to its reactive nature. This application is particularly relevant in addressing ecological challenges associated with industrial waste .

Summary Table of Applications

Wirkmechanismus

The mechanism by which 6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide exerts its effects depends on its specific application:

Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, inhibiting or modulating their activity. The carbohydrazide group can form hydrogen bonds with biological molecules, enhancing its binding affinity.

Chemical Reactivity: The presence of the thiophene ring and the carbohydrazide group allows for various chemical transformations, making it a versatile intermediate in organic synthesis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Benzothiophene: The parent compound without the tert-butyl and carbohydrazide groups.

4,5,6,7-Tetrahydro-1-benzothiophene: Lacks the tert-butyl and carbohydrazide groups but shares the partially saturated benzene ring.

3-Carbohydrazide Benzothiophene: Similar structure but without the tert-butyl group.

Uniqueness

6-Tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide is unique due to the combination of the tert-butyl group, the tetrahydro structure, and the carbohydrazide functional group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not fulfill.

Biologische Aktivität

6-Tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide (CAS No. 438225-96-8) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antioxidant, anti-inflammatory, and other pharmacological effects, supported by various studies and data.

- Molecular Formula: C₁₃H₂₀N₂OS

- Molecular Weight: 252.38 g/mol

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of compounds related to 6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene derivatives. For instance, a study demonstrated that several tetrahydrobenzo[b]thiophene derivatives exhibited significant antioxidant activity comparable to ascorbic acid .

Table 1: Antioxidant Activity of Related Compounds

| Compound | IC50 (µM) | Comparison |

|---|---|---|

| Ascorbic Acid | 20 | Standard |

| Compound 1 | 25 | Comparable |

| Compound 16 | 30 | Comparable |

| Compound 17 | 28 | Comparable |

Anti-inflammatory Properties

The biological activity of thiophene derivatives often extends to anti-inflammatory effects. Research indicates that tetrahydrobenzo[b]thiophene derivatives can inhibit the production of pro-inflammatory cytokines and enzymes implicated in inflammatory processes. For instance, compounds containing the benzo[b]thiophene nucleus have shown inhibition rates of lipid peroxidation ranging from 19% to 30% .

The mechanisms underlying the biological activities of these compounds are multifaceted. Molecular docking studies suggest that these compounds interact with various proteins involved in oxidative stress and inflammation. The binding affinity of certain derivatives to Keap1 protein has been investigated, revealing insights into their potential as therapeutic agents for oxidative stress-related diseases .

Case Studies

- Case Study on Antioxidant Activity : A study synthesized several tetrahydrobenzo[b]thiophene derivatives and evaluated their total antioxidant capacity (TAC) using the phosphomolybdenum method. The results indicated that these compounds could effectively scavenge free radicals and reduce oxidative stress markers in vitro.

- Case Study on Anti-inflammatory Effects : Another research effort focused on the anti-inflammatory properties of these compounds in a murine model of arthritis. The results showed a significant reduction in paw swelling and inflammatory markers in treated groups compared to controls.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications on the thiophene ring can significantly affect biological activity. For example, the presence of functional groups such as amines or carbonyls can enhance the interaction with biological targets .

Table 2: Structure-Activity Relationship Insights

| Modification | Biological Activity | Notes |

|---|---|---|

| Free Carboxylic Group | Reduced Activity | Ionization leads to poor interactions with targets |

| Sulfur Substitution | Enhanced Activity | Better binding due to reduced desolvation penalties |

Eigenschaften

IUPAC Name |

6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2OS/c1-13(2,3)8-4-5-9-10(12(16)15-14)7-17-11(9)6-8/h7-8H,4-6,14H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADZMWTXQEPTOOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC2=C(C1)SC=C2C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.